

Spiro[2.2]pentane-1-carboxylic Acid structure elucidation

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Compound of Interest

Compound Name:	<i>Spiro[2.2]pentane-1-carboxylic Acid</i>
CAS No.:	17202-64-1
Cat. No.:	B1275520

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An In-depth Technical Guide to the Structural Elucidation of **Spiro[2.2]pentane-1-carboxylic Acid**

Abstract

Spiro[2.2]pentane-1-carboxylic acid (CAS No: 17202-64-1) is a fascinating molecule whose highly strained, three-dimensional structure presents both unique synthetic opportunities and an interesting challenge for structural verification.^{[1][2]} As a rigid, non-planar scaffold, it serves as a valuable building block in medicinal chemistry and materials science for creating novel molecular architectures.^[1] This guide provides a comprehensive, in-depth walkthrough of the multi-technique analytical workflow required for the unambiguous structural elucidation of this compound. We will move beyond a simple listing of data to explain the causality behind experimental choices, demonstrating a self-validating system of analysis essential for researchers, scientists, and drug development professionals.

Introduction: The Uniqueness of the Spiro[2.2]pentane Scaffold

Spiro[2.2]pentane, the parent hydrocarbon, is the smallest spiro-connected cycloalkane and has intrigued chemists for over a century.^[3] The fusion of two cyclopropane rings through a single quaternary carbon atom creates significant ring strain and fixes the rings in a perpendicular orientation. This unique geometry is imparted to its derivatives, including **Spiro[2.2]pentane-1-carboxylic acid** (Molecular Formula: C₆H₈O₂, Molecular Weight: 112.13 g/mol).^{[4][5]}

The structural elucidation of such a molecule is not trivial. The high degree of proton coupling and the unusual chemical environments of the carbon atoms necessitate a synergistic approach, leveraging multiple spectroscopic techniques. This guide details the logical progression from synthesis and purification to the final, definitive structural confirmation.

Synthesis and Purification: Obtaining an Analytically Pure Sample

The foundation of any structural elucidation is an analytically pure sample. Contaminants can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. The synthesis of spiropentanes often involves cyclopropanation reactions. A common and effective method for creating the amido-spiropentane core, for example, is the Simmons-Smith cyclopropanation of allenamides, which can be adapted for other derivatives.^[6]

Experimental Protocol: Synthesis via a Modified Simmons-Smith Reaction

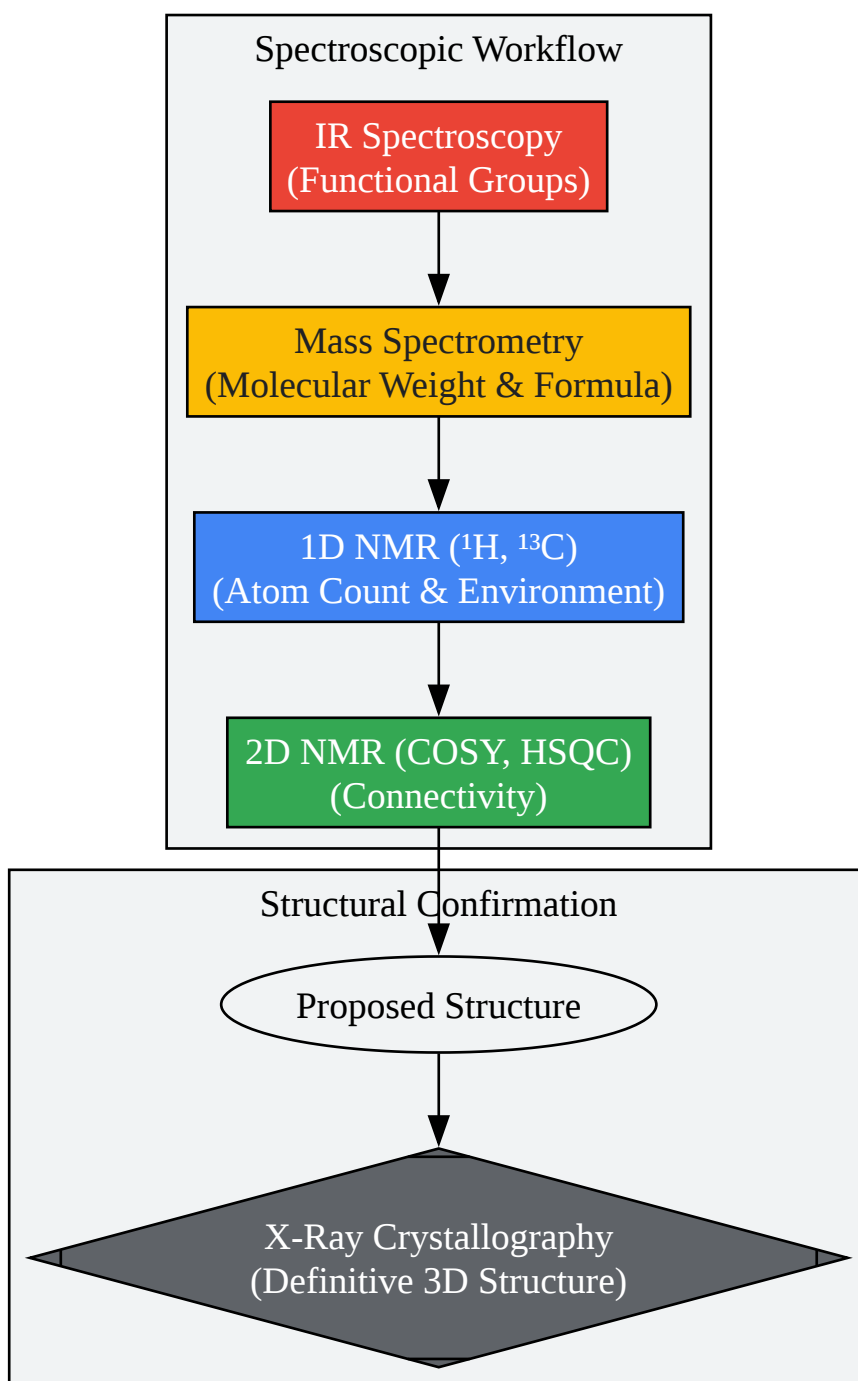
This protocol is a representative method for accessing the spiropentane core.

- **Precursor Preparation:** Start with a suitable precursor like an allene-ester.
- **Reagent Preparation:** Prepare the Simmons-Smith reagent (e.g., from diiodomethane and a zinc-copper couple) in an inert, anhydrous solvent such as diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

- **Cyclopropanation:** Cool the reaction mixture to 0°C and add the allene precursor dropwise to the reagent suspension.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching & Workup:** Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer multiple times with diethyl ether.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.
- **Saponification:** The resulting ester is saponified using a base (e.g., NaOH in methanol/water) followed by acidic workup to yield the target **Spiro[2.2]pentane-1-carboxylic acid**.
- **Final Purification:** The final product can be further purified by recrystallization to yield analytically pure, crystalline material suitable for all subsequent analyses.

Spectroscopic Elucidation: A Multi-Faceted Approach

With a pure sample, the process of piecing together the molecular puzzle begins. Each spectroscopic technique provides a unique set of clues, and together, they build a compelling and self-consistent structural hypothesis.



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Caption: Logical workflow for structural elucidation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: The first step is to identify the functional groups present. IR spectroscopy is ideal for this, as specific bonds vibrate at characteristic frequencies upon absorbing infrared light.[7][8]

Expected Data & Interpretation: The IR spectrum of **Spiro[2.2]pentane-1-carboxylic acid** is dominated by the carboxylic acid moiety.

- **O-H Stretch:** A very broad and strong absorption band is expected in the 2500-3300 cm^{-1} region.[7][9] This broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.
- **C=O Stretch:** A sharp, intense absorption should appear around 1710 cm^{-1} (for the hydrogen-bonded dimer) to 1760 cm^{-1} (for the free monomer).[7]
- **C-H Stretches:** Absorptions just above 3000 cm^{-1} are characteristic of C-H bonds on sp^2 -like carbons, a feature of strained cyclopropyl rings. Aliphatic C-H stretches from the methine proton will appear just below 3000 cm^{-1} .
- **C-O Stretch:** A medium intensity band is expected between 1200-1320 cm^{-1} corresponding to the C-O single bond stretch.[9]

The presence of these key bands provides strong, initial evidence for the "-COOH" group attached to a saturated hydrocarbon framework.

Functional Group	Vibrational Mode	Expected Frequency (cm^{-1})	Intensity
Carboxylic Acid	O-H Stretch	2500 - 3300	Strong, Very Broad
Carbonyl	C=O Stretch	~1710	Strong, Sharp
Cyclopropane	C-H Stretch	>3000	Medium
Carboxylic Acid	C-O Stretch	1200 - 1320	Medium

Mass Spectrometry: Determining Molecular Weight and Formula

Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's substructures.

Expected Data & Interpretation: Using a technique like Electron Impact (EI) ionization, we expect to see:

- Molecular Ion (M^+): A peak at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular formula $C_6H_8O_2$.^[10] This immediately confirms the molecular weight.
- Key Fragments: Carboxylic acids exhibit predictable fragmentation patterns.^[11]
 - $[M-17]^+$: Loss of a hydroxyl radical ($\bullet OH$) gives a peak at m/z 95.
 - $[M-45]^+$: Loss of the entire carboxyl radical ($\bullet COOH$) gives a peak at m/z 67, corresponding to the spiropentyl cation.
 - McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, other complex rearrangements within the strained ring system can lead to a cascade of smaller fragments.^[12]

The observation of the molecular ion at m/z 112 and the characteristic loss of 45 mass units are strong confirmations of the proposed elemental composition and the presence of a carboxylic acid.

m/z Value	Proposed Fragment	Significance
112	$[C_6H_8O_2]^+$	Molecular Ion (M^+)
95	$[M - OH]^+$	Loss of hydroxyl group
67	$[M - COOH]^+$	Loss of carboxyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful tool for elucidating the carbon-hydrogen framework. 1H NMR reveals the proton environments and their connectivity through coupling, while ^{13}C NMR

shows the number of unique carbon atoms.[13]

¹H NMR Spectroscopy: The highly symmetrical yet rigid structure of the spiropentane core leads to a complex but informative ¹H NMR spectrum.

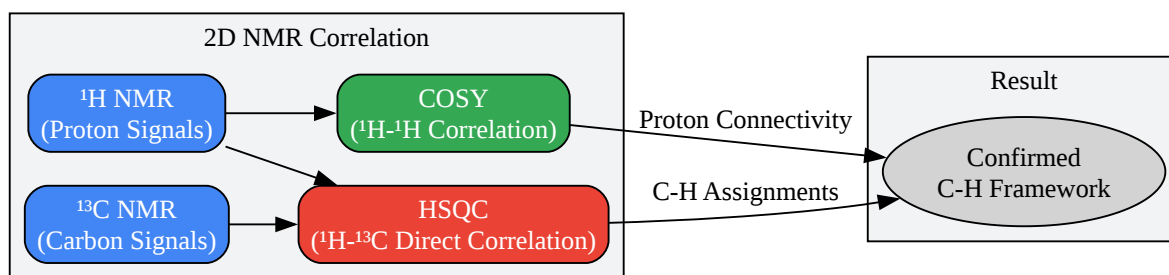
- -COOH Proton (1H): A broad singlet is expected far downfield, typically between 10-13 ppm. [13] This signal will disappear upon shaking the sample with D₂O, a definitive test for an acidic proton.
- Methine Proton (1H, α to COOH): This proton is in a unique chemical environment and would likely appear as a multiplet due to coupling with the adjacent cyclopropyl protons.
- Cyclopropyl Protons (6H): The four protons on the cyclopropane ring bearing the carboxyl group and the two protons on the terminal cyclopropane ring will produce a complex series of overlapping multiplets in the upfield region (typically 0.5-2.0 ppm). The constrained rotation and differing geometric relationships (cis/trans) to the carboxyl group will result in distinct chemical shifts and complex spin-spin coupling.

¹³C NMR Spectroscopy: Due to symmetry, we expect to see fewer than 6 signals for the carbon framework.

- Carbonyl Carbon (-COO H): This signal will be the most downfield, typically in the 175-185 ppm range for a saturated carboxylic acid.[7]
- Spiro Carbon (Quaternary): The central spiro carbon, bonded to four other carbons, will appear as a unique singlet.
- Methine Carbon (- C H-COOH): The carbon atom to which the carboxyl group is attached.
- Cyclopropyl Carbons (-CH₂-): The methylene carbons of the two cyclopropane rings will appear in the upfield region of the spectrum, typically between 5-30 ppm.

Atom	Technique	Expected Chemical Shift (δ , ppm)	Multiplicity / Notes
-COOH	^1H NMR	10 - 13	Broad Singlet, D_2O exchangeable
-CH-COOH	^1H NMR	~2.0 - 2.5	Multiplet
Cyclopropyl H's	^1H NMR	0.5 - 2.0	Complex Multiplets
-COOH	^{13}C NMR	175 - 185	Singlet (Quaternary-like)
Spiro C	^{13}C NMR	~30 - 40	Singlet
-CH-COOH	^{13}C NMR	~25 - 35	Doublet (in DEPT-90)
Cyclopropyl CH_2 's	^{13}C NMR	5 - 30	Triplets (in DEPT-135)

2D NMR Spectroscopy: Connecting the Dots To definitively assign the complex proton and carbon signals, 2D NMR experiments are essential.



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Caption: Integration of 2D NMR data for assignments.

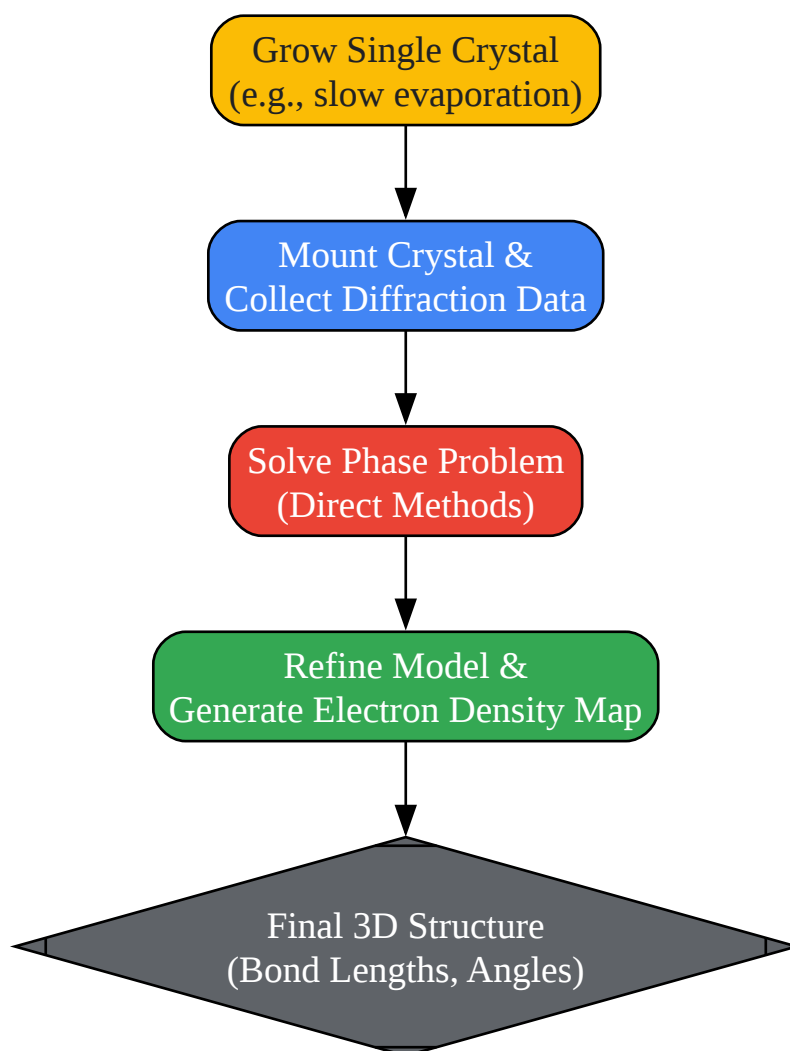
- COSY (^1H - ^1H Correlation Spectroscopy): This experiment generates cross-peaks between protons that are spin-coupled. It would be used to trace the connectivity from the methine proton through the complex network of cyclopropyl protons, confirming their adjacency.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a correlation map showing which proton is directly attached to which carbon. By aligning the ^1H and ^{13}C spectra on two axes, each peak in the HSQC spectrum definitively links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the entire C-H framework.

Ultimate Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combined spectroscopic data provides overwhelming evidence, it remains an interpretation. X-ray crystallography offers direct, unambiguous visualization of the molecular structure in three dimensions, serving as the ultimate proof.^{[14][15]} It is the gold standard for determining molecular structure, providing precise measurements of bond lengths, bond angles, and stereochemistry.^[15]

Experimental Workflow



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Caption: The X-ray crystallography workflow.

- Crystal Growth: High-quality single crystals are grown from the purified compound, often by slow evaporation of a solvent. This is frequently the most challenging step.[15]
- Data Collection: A chosen crystal is mounted and exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern.[14]
- Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. A computational model is then fitted to this map and refined to yield the final structure with high precision.[14]

The resulting structure would irrefutably confirm the spiro[2.2]pentane core, the connectivity of the carboxylic acid group, and provide precise bond lengths and angles, validating the interpretations drawn from all other spectroscopic methods.

Conclusion

The structural elucidation of **Spiro[2.2]pentane-1-carboxylic acid** is a prime example of modern analytical chemistry, where a suite of techniques is employed to build a case for a molecular structure. IR and MS provide the initial, crucial identification of functional groups and molecular formula. 1D and 2D NMR spectroscopy then meticulously map out the atomic connectivity of the C-H framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing researchers with the confidence needed to employ this unique building block in the development of next-generation pharmaceuticals and materials.

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